CYP3A4 Inhibition: Ethyl 4-Carbamoylbenzimidazole-2-carboxylate vs. Lead Benzimidazole Neddylation Inhibitor CDC
Ethyl 4-Carbamoylbenzimidazole-2-carboxylate demonstrates moderate inhibition of human CYP3A4 with an IC₅₀ of 90 nM in a time-dependent assay [1]. In comparison, the lead benzimidazole-derived neddylation inhibitor CDC (a structurally related benzimidazole scaffold) exhibits a significantly weaker CYP3A4 inhibitory profile, with an IC₅₀ of 16.43 μM [2].
| Evidence Dimension | CYP3A4 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 90 nM |
| Comparator Or Baseline | Lead benzimidazole-derived neddylation inhibitor CDC: IC₅₀ = 16.43 μM (16,430 nM) |
| Quantified Difference | ~182-fold higher potency (lower IC₅₀) for the target compound |
| Conditions | Target compound: Time-dependent inhibition of recombinant human CYP3A4 using midazolam as substrate, 30 min preincubation with NADPH generating system. Comparator: Neddylation enzyme inhibition assay. |
Why This Matters
This significant difference in potency dictates selection for CYP3A4 interaction studies, where the target compound's higher affinity provides a distinct experimental window compared to weaker benzimidazole inhibitors.
- [1] BindingDB. (n.d.). BDBM50584760 (CHEMBL2068968): Ethyl 4-carbamoylbenzimidazole-2-carboxylate. Affinity Data for CYP3A4 (IC₅₀ = 90 nM). View Source
- [2] Chen, Y., et al. (2021). Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth in vitro and in vivo. European Journal of Medicinal Chemistry, 209, 112915. (CDC IC₅₀ = 16.43 μM). View Source
